

phenthoate preservation in reference materials

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Phenthoate

CAS No.: 2597-03-7

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Technical Data for Phenthoate Handling

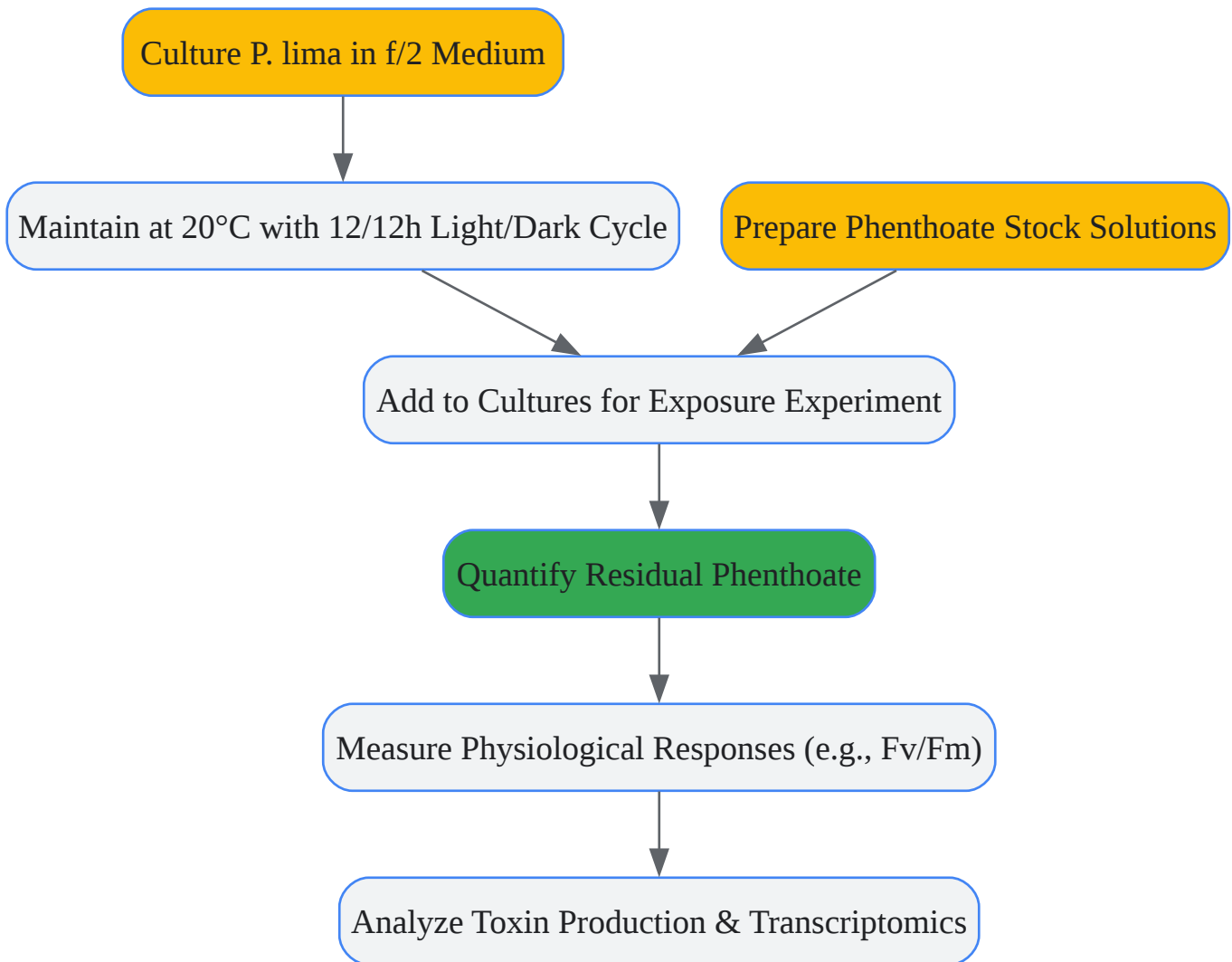
The following table summarizes key physical and chemical properties of **Phenthoate** that are critical for its handling, storage, and analysis.

Property	Value / Description	Significance for Preservation & Analysis
Chemical Formula	$C_{12}H_{17}O_4PS_2$ [1]	Confirms molecular structure for identification (e.g., via MS).
Molecular Mass	320.36 - 320.39 g/mol [1] [2]	Essential for preparing accurate standard solutions.
Physical State	Colourless crystalline solid / liquid [1] [2]	Informs handling; commercial standards are often solutions [2].
Melting Point	17 - 18 °C [1] [2]	Indicates that storage at refrigerated temperatures (e.g., 4°C) is appropriate to maintain stability.
Solubility in Water	11 mg/L (at 20 °C, pH 7) [1]	Confirms low solubility; analysis typically requires organic solvents.

Property	Value / Description	Significance for Preservation & Analysis
Solubility in Organics	High (e.g., 116,000 mg/L in n-Hexane) [1]	Confirms acetonitrile is a suitable solvent for stock solutions [2].
Octanol-Water Partition Coefficient (Log P)	3.69 [1]	Indicates high lipophilicity; will adsorb to plastics and organic matter.
Soil DT ₅₀ (Aerobic)	35 days [1]	Suggests moderate persistence; degradation is slower under controlled lab storage.

Example Protocol: Phenthoate Uptake Study in *P. lima*

The following workflow, based on a recent study, details how to culture organisms and expose them to **phenthoate** to study its uptake and effects [3]. This is a key model for understanding environmental degradation.



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Key Experimental Details:

- **Organism:** *Prorocentrum lima* (Strain CCMP 2579) [3].
- **Culture Conditions:** Maintained in sterile f/2 medium at 20 ± 1 °C under a **12/12 hour light/dark cycle** [3].
- **Exposure:** The study tested a range of **phenthoate** concentrations (100, 250, 500, and 1000 µg/L). **Phenthoate** was added to the culture medium after an initial sterile cultivation period [3].
- **Analysis:** Residual **phenthoate** was quantified in both the algal culture and a control (non-algal medium) to determine uptake. Physiological and molecular responses were also measured [3].

Analytical Method Considerations & Troubleshooting

This section addresses common challenges in analyzing **phenthoate**, particularly using Liquid Chromatography (HPLC).

HPLC Retention Time Instability

A known issue when analyzing **phenthoate** (and related compounds) is high sensitivity of retention time to mobile phase pH.

- **The Problem:** Even a very small change in mobile phase pH (as little as **0.05 units**) can cause a significant shift in retention time (e.g., from 7.5 min to 6.5 min) [4].
- **The Cause:** The analyte's pKa is likely close to the pH of the buffer, making its retention highly sensitive to minor fluctuations. Measuring the apparent pH of a water-methanol mixture is also a source of variability [4].
- **Recommended Solutions:**
 - **Use a Phosphate Buffer:** For low pH (e.g., pH 2.4), a phosphate buffer provides better control than triethylamine (TEA)/phosphoric acid mixtures [4].
 - **Accurate Mixing:** Prepare the mobile phase by mixing precise volumes or masses of water, organic solvent (methanol), and buffer components. Do not re-adjust the pH after adding the organic solvent [4].
 - **Modern Columns:** Use newer generation C18 columns, which are less prone to silanol interactions and may reduce tailing without needing additives like TEA [4].

General Guidance for Robust Method Development

When developing or adapting an HPLC method, follow these principles to minimize future issues:

- **Target Retention Factors:** Aim for a retention factor (**k**) between **2 and 10** for your analytes. This range makes the method less susceptible to small, inevitable variations in mobile phase composition and protects the analyte from the unretained "solvent front" [5].
- **Adjust Organic Concentration:** Use the "**Rule of Three**" as a starting point: a 10% change in the concentration of organic solvent (e.g., acetonitrile) will typically change the retention factor by a factor of about three [5].

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for phenthoate reference materials? While stability studies specific to reference materials are not detailed, the physical properties of **phenthoate** provide clear guidance. Its melting point of **17-18°C** [1] [2] indicates that it should be stored in a **cool place** or **refrigerated**. Commercial certified reference materials are typically provided as solutions in acetonitrile, which are stable under recommended storage conditions [2].

Q2: My phenthoate peak shows tailing in HPLC. What can I do? Tailing is often caused by interactions with acidic silanol groups on the silica-based HPLC column. You can:

- **Switch to a newer column chemistry:** Modern C18 or C8 columns have higher purity silica and better endcapping, which significantly reduces tailing for basic compounds [4].
- **Use a phosphate buffer system:** As mentioned in the troubleshooting section, this can provide a more robust and reproducible separation compared to TEA-based mobile phases [4].

Q3: What techniques are used for reliable phenthoate determination in food? Gas Chromatography (GC) coupled with detectors like a **Nitrogen Phosphorus Detector (NPD)** or **tandem Mass Spectrometry (MS/MS)** is a well-established and validated technique for determining **phenthoate** residues in complex food matrices like mangoes [6]. The **QuEChERS** sample preparation method is also widely applied for multi-pesticide analysis in foods [7].

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To cite this document: Smolecule. [phenthoate preservation in reference materials]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b539464#phenthoate-preservation-in-reference-materials]

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